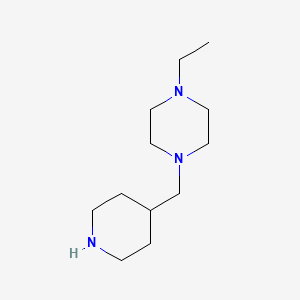

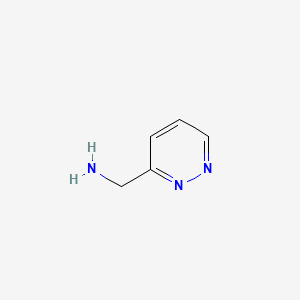

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Ethyl-4-(piperidin-4-ylmethyl)piperazine" is a derivative of piperazine, a chemical structure that is commonly modified to create various pharmaceutical agents. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antimicrobial, and analgesic properties, as well as their potential as enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, aminolysis, and reactions with various catalysts. For instance, a four-component cyclo condensation was used to synthesize novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were then characterized by spectral studies . Another example is the synthesis of 1,4-piperazine-2,5-dione derivatives, which was achieved over six steps from a specific carboxylate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as single-crystal X-ray analysis, which can reveal polymorphic crystalline forms and hydrogen-bonding networks . For example, the crystal structure of a novel RORc inhibitor, a polysubstituted piperidone, was determined and showed dominant intra and intermolecular interactions . Similarly, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, revealing the conformation of the piperazine ring and the dihedral angles with the benzene ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of bioactive compounds. For example, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid . Additionally, the synthesis of piperazine derivatives can involve the connection of substituted piperazine with other active groups, such as guanidyl or hydroxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents on the piperazine ring. These properties can be studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The introduction of specific substituents can dramatically enhance the activity of these compounds, as seen in the case of anti-acetylcholinesterase activity . Furthermore, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to produce potent enzyme inhibitory activities .

科学的研究の応用

Medicinal Chemistry and Drug Development

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine is a derivative of piperazine, a six-membered nitrogen-containing heterocycle. The piperazine moiety is a vital component in a plethora of well-known drugs with various therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory agents, and imaging agents. Modifications in the piperazine nucleus facilitate a recognizable difference in the medicinal potential of the resultant molecules, paving the way for the development of new therapeutic profiles (Rathi et al., 2016).

Anti-mycobacterial Applications

Compounds with the piperazine structure, including 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, have been reported to show potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The piperazine moiety serves as a vital building block for anti-mycobacterial compounds. This role is critical in the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Pharmacophore in Antidepressants

The piperazine structure is common in many marketed antidepressants, suggesting its significance in enhancing the pharmacokinetic profile for central nervous system (CNS) applications. The moiety's role in specific binding conformations of these agents is notable, and its influence on the design and development of novel antidepressant compounds has been the subject of significant research and structural-activity relationship (SAR) studies (Kumar et al., 2021).

Role in Drug Metabolism

Piperazine derivatives, including 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, are known to undergo extensive metabolism, with CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites, known for a variety of serotonin receptor-related effects, distribute extensively in tissues and are biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).

Therapeutic Investigations and Novelty

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, through its piperazine component, is involved in a significant number of studies covering different therapeutic activities, including antiarrhythmic, local anesthetic, anti-tumor, antimicrobial, antiviral, antifungal, anti-inflammatory activities, and action on the central nervous system. New derivatives of piperazine are of particular interest in these areas of medicine, given their membrane-stabilizing action by influencing ion channels. The experimental data suggest a promising future for the creation of drugs in various fields of medicine (Khaiitova et al., 2022).

Safety And Hazards

特性

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPNLLWZWMVFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)